2-Phenylethyl 2-ethylbutyrate
Description
Structure
3D Structure
Properties
CAS No. |
6315-04-4 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-phenylethyl 2-ethylbutanoate |
InChI |
InChI=1S/C14H20O2/c1-3-13(4-2)14(15)16-11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
DKEOOFKYPNZAAZ-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OCCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CC)C(=O)OCCC1=CC=CC=C1 |
Other CAS No. |
6315-04-4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Engineering of 2 Phenylethyl 2 Ethylbutyrate
Conventional Chemical Synthesis Pathways
The primary route for the conventional chemical synthesis of 2-phenylethyl 2-ethylbutyrate is through esterification. This process involves the reaction of 2-phenylethyl alcohol with 2-ethylbutyric acid.
Esterification Reactions and Catalysis in this compound Formation
The formation of this compound is achieved via the esterification of 2-phenylethyl alcohol with 2-ethylbutyric acid. This reaction is typically catalyzed by an acid. While specific catalysts for this exact ester are not extensively detailed in the provided search results, the general principle of Fischer esterification applies. In this type of reaction, a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is commonly employed to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct of the reaction, is usually removed.
For analogous esters like phenethyl butyrate (B1204436), the synthesis is described as the esterification of phenylethyl alcohol with n-butyric acid chemicalbook.com. This further supports the application of direct esterification for producing this class of compounds.
Optimization of Reaction Parameters in Chemical Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound in chemical synthesis. Key parameters include temperature, molar ratio of reactants, and catalyst concentration.
For a similar compound, 2-(N,N-dimethylamino)-2-phenyl ethyl butyrate, the synthesis involves refluxing the corresponding acid with alcohol and concentrated sulfuric acid google.com. The reaction time for this esterification step is specified as 12-20 hours, with a specific instance of 15 hours being mentioned google.com. The mass ratio of the acid to ethanol (B145695) and sulfuric acid is also a critical parameter that is controlled google.com.
In another synthesis of a related compound, 4-phenyl-4-oxo-2-((S)-1-phenethylamino) ethyl butyrate, the reaction is carried out at a controlled temperature of 25-35°C for 2-5 days in the presence of a catalyst in an organic solvent google.com. The molar ratio of the reactants and the catalyst is precisely defined to be 1.0~3.0: 1.0~2.0: 1.0~2.0: 0.1~1.0 google.com. These examples highlight the importance of controlling temperature, reaction time, and reactant ratios to achieve optimal results in ester synthesis.
Biocatalytic and Biotechnological Production Approaches
Biocatalysis, particularly using enzymes like lipases, presents an environmentally friendly alternative to conventional chemical synthesis for producing esters such as this compound. These methods offer high specificity and operate under milder reaction conditions.
Enzymatic Synthesis Mechanisms and Enzyme Specificity
Enzymatic synthesis of esters typically involves either direct esterification of an alcohol and a carboxylic acid or transesterification, where an existing ester reacts with an alcohol to form a new ester. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous media and their broad substrate specificity mdpi.comresearchgate.net.
The catalytic mechanism of lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues nih.gov. The reaction proceeds through a two-step process known as the ping-pong bi-bi mechanism. In the first step, the acyl donor (e.g., a carboxylic acid or an ester) binds to the enzyme, and the serine residue attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the release of the leaving group (e.g., water or an alcohol), resulting in an acyl-enzyme intermediate. In the second step, the nucleophile (e.g., an alcohol) attacks the acyl-enzyme complex, forming another tetrahedral intermediate, which then collapses to release the final ester product and regenerate the free enzyme.
Lipase-Catalyzed Esterification of this compound and Analogues
The enzymatic synthesis of 2-phenylethyl esters has been successfully demonstrated using various lipases. For instance, the synthesis of 2-phenylethyl acetate (B1210297) (2-PEAc), a structurally similar ester, has been achieved through transesterification of 2-phenethyl alcohol (2-PE) with vinyl acetate or ethyl acetate, catalyzed by immobilized lipases like Novozym® 435 from Candida antarctica mdpi.comresearchgate.net. Studies have shown that temperature is a significant variable in these reactions, with optimal conditions leading to high molar conversions researchgate.net. For example, in the synthesis of 2-PEAc, a maximum molar conversion of 99.01 ± 0.09% was achieved under optimized conditions mdpi.comdntb.gov.ua.
The choice of lipase (B570770) is critical, as different lipases exhibit varying substrate specificities. In a study on the synthesis of 2-phenylethyl esters in coconut cream, five commercial fungal lipases were screened, with Palatase 20000L and Lipase AYS "Amano" showing the greatest potential researchgate.net. The synthesis of phenethyl octanoate, another analogue, was most effective with immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) and soluble Palatase® 20000 L lmaleidykla.lt.
The reaction medium also plays a crucial role. While organic solvents like hexane (B92381) are often used, solvent-free systems are gaining traction as they are more environmentally friendly and can lead to higher substrate and product concentrations mdpi.comlmaleidykla.lt. In a solvent-free system for 2-PEAc synthesis, ethyl acetate served as both a reactant and a solvent mdpi.com.
The optimization of reaction parameters such as enzyme concentration, substrate molar ratio, temperature, and reaction time is essential for maximizing ester yield. Response surface methodology (RSM) is a common tool used for this optimization researchgate.netlmaleidykla.lt. For the synthesis of phenethyl octanoate, optimal conditions determined by RSM were a reaction time of 120 minutes, a temperature of 30 °C, specific substrate concentrations, and a 7% concentration of Lipozyme® RM IM, resulting in an 80% conversion lmaleidykla.lt.
Interactive Data Table: Optimization of Lipase-Catalyzed Synthesis of 2-Phenylethyl Ester Analogues
| Ester | Lipase | Acyl Donor | System | Key Optimized Parameters | Max. Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylethyl acetate | Novozym® 435 | Ethyl acetate | Solvent-free, packed-bed reactor | 62.07 mM 2-PE, 2.75 mL/min flow rate, 54.03 °C | 99.01% | mdpi.comdntb.gov.ua |
| 2-Phenylethyl acetate | Novozym® 435 | Vinyl acetate | - | 79 min reaction time, 57.8 °C, 122.5 mg enzyme | 85.4% | researchgate.net |
| Phenethyl octanoate | Lipozyme® RM IM | Glyceryl trioctanoate | Hexane | 120 min reaction time, 30 °C, 7% enzyme | 80% | lmaleidykla.lt |
Immobilization Strategies for Enhanced Biocatalyst Performance
One common approach is immobilization on solid supports. For instance, lipases A and B from Candida antarctica (CALA and CALB) have been immobilized onto magnetic nanoparticles (MNPs) nih.gov. These MNPs were functionalized with 3-aminopropyltriethoxysilane (B1664141) and activated with glutaraldehyde (B144438) before enzyme immobilization nih.gov. This method resulted in high immobilization yields and allowed for easy recovery of the biocatalyst using a magnet nih.gov. The immobilized lipases demonstrated high conversion rates in the synthesis of ethyl butyrate and could be reused for multiple cycles with only a minor loss of activity nih.gov.
Another strategy is entrapment within a gel matrix. The acyltransferase from Mycobacterium smegmatis (MsAcT) was successfully entrapped in a tetramethoxysilane (B109134) gel network for the synthesis of 2-phenylethyl acetate in water nih.gov. This immobilization significantly increased the enzyme's selectivity for the synthesis reaction over the competing hydrolysis reaction nih.gov. The immobilized enzyme could also be recycled for several batches nih.gov.
Hydrophobic supports are also effective for lipase immobilization, often leading to hyper-activation of the enzyme semanticscholar.org. Polyurethane foams have been used to immobilize Candida rugosa lipase for the synthesis of ethyl butyrate researchgate.net. The properties of the foam, such as its hydrophilicity, can influence the reaction by affecting the local concentration of substrates in the enzyme's microenvironment researchgate.net.
The use of surfactants to coat lipases before immobilization is another technique that has been investigated. Surfactant-coated Candida rugosa lipase immobilized on silica (B1680970) showed good performance in the transesterification synthesis of ethyl butyrate nih.gov.
Interactive Data Table: Immobilization Strategies for Lipases in Ester Synthesis
| Lipase | Immobilization Method | Support | Target Ester | Key Findings | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase A & B | Covalent attachment | Magnetic Nanoparticles | Ethyl butyrate | High immobilization yield, high conversion (97.5-99.2%), reusable for 10 cycles with ~80% activity retained. | nih.gov |
| Mycobacterium smegmatis Acyltransferase | Entrapment | Tetramethoxysilane gel | 2-Phenylethyl acetate | 6.33-fold increase in synthesis/hydrolysis selectivity, reusable for 10 batches. | nih.gov |
| Rhizomucor miehei Lipase | Adsorption | Magnetic Nanoparticles | Fatty Acid Ethyl Ester | Immobilized enzyme was more active than the free enzyme over a range of pH. | frontiersin.org |
| Candida rugosa Lipase | Entrapment | Polyurethane Foams | Ethyl butyrate | Esterification rates were dependent on the type of foam used. | researchgate.net |
Microbial Fermentation and Metabolic Engineering for Precursors and Analogous Esters
The biotechnological production of this compound relies on the efficient microbial synthesis of its precursors, 2-phenylethanol (B73330) (2-PE) and 2-ethylbutyric acid. Yeasts, in particular, have been extensively studied and engineered for the production of 2-PE, a valuable aroma compound in its own right. The synthesis of analogous esters is also a key area of research, often employing whole-cell or enzymatic catalysis. This section delves into the biosynthetic pathways of these precursors, the genetic engineering strategies to enhance their production, and the bioreactor design considerations for scalable and efficient fermentation.
Elucidation of Biosynthetic Pathways for Precursors (e.g., Ehrlich Pathway for 2-phenylethanol)
The microbial synthesis of 2-phenylethanol (2-PE) in yeasts such as Saccharomyces cerevisiae primarily occurs through two main metabolic routes: the de novo shikimate pathway and the Ehrlich pathway. technion.ac.ilepfl.ch While the shikimate pathway allows for the synthesis of 2-PE from simple sugars like glucose, it is a lengthy and tightly regulated process. nih.gov The Ehrlich pathway, which converts the amino acid L-phenylalanine (L-Phe) into 2-PE, is considered the more efficient and industrially attractive route for biotransformation. technion.ac.ilepfl.ch
The Ehrlich pathway involves a three-step enzymatic cascade:
Transamination: L-phenylalanine is converted to phenylpyruvate. This initial step is catalyzed by amino acid transaminases, with two key isoenzymes in S. cerevisiae being Aro8p and Aro9p. technion.ac.il This reaction requires α-ketoglutarate as an amine acceptor, which is converted to L-glutamate. technion.ac.il
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652). This reaction is carried out by phenylpyruvate decarboxylase (Aro10p) and can also be catalyzed by other pyruvate (B1213749) decarboxylase isoenzymes like Pdc1p, Pdc5p, and Pdc6p. technion.ac.ilcip.com.cn
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol. This last step is mediated by alcohol dehydrogenases (ADHs). nih.govcip.com.cn
For the Ehrlich pathway to be the dominant route for 2-PE production, L-phenylalanine should be supplied as the primary or sole nitrogen source in the fermentation medium. epfl.chtandfonline.com If other more readily assimilable nitrogen sources are present, L-Phe metabolism can be diverted to the less desirable cinnamate (B1238496) pathway, which does not lead to 2-PE formation. epfl.chtandfonline.com
The other precursor, 2-ethylbutyric acid, is a branched-chain fatty acid. Its biosynthesis is linked to amino acid metabolism, particularly of isoleucine. The pathway typically involves the extension of a precursor like 2-oxobutanoate (B1229078) (an intermediate in isoleucine biosynthesis) through the action of enzymes involved in branched-chain amino acid synthesis, followed by conversion to the corresponding acyl-CoA and subsequent release as the free fatty acid.
**Table 1: Key Enzymes in the Ehrlich Pathway for 2-Phenylethanol Production in *Saccharomyces cerevisiae***
| Step | Enzyme(s) | Gene(s) | Function |
|---|---|---|---|
| Transamination | Aromatic Amino Acid Transaminases | ARO8, ARO9 | Converts L-phenylalanine to phenylpyruvate. technion.ac.il |
| Decarboxylation | Phenylpyruvate Decarboxylase, Pyruvate Decarboxylases | ARO10, PDC1, PDC5, PDC6 | Decarboxylates phenylpyruvate to phenylacetaldehyde. technion.ac.ilcip.com.cn |
| Reduction | Alcohol Dehydrogenases | ADH family | Reduces phenylacetaldehyde to 2-phenylethanol. nih.govcip.com.cn |
Genetic Engineering Strategies for Pathway Optimization and Yield Enhancement in Ester Production
To overcome the natural limitations of microbial hosts and to increase the production titers of 2-PE and analogous esters, various metabolic engineering strategies have been employed. These strategies focus on optimizing the biosynthetic pathways, improving precursor supply, and enhancing the final esterification step.
Pathway Optimization in Yeast:
A primary strategy for enhancing 2-PE production is the overexpression of key genes in the Ehrlich pathway. rmiq.org For example, in Saccharomyces cerevisiae, the overexpression of the transcriptional activator Aro80p can induce the expression of ARO9 and ARO10, leading to increased 2-PE titers. stu.edu.vn Further improvements have been achieved by simultaneously overexpressing ARO9 and ARO10 and deleting genes responsible for competing pathways, such as ALD3, which encodes an aldehyde dehydrogenase that oxidizes phenylacetaldehyde to the byproduct phenylacetate (B1230308). stu.edu.vn
In the oleaginous yeast Yarrowia lipolytica, a systematic refactoring of the Ehrlich pathway has been performed. This involved identifying and overexpressing optimal catalytic modules for each step of the pathway, including permeases for L-phenylalanine uptake, aminotransferases, decarboxylases, and reductases. technion.ac.iltandfonline.com This led to a significant increase in 2-PE production. technion.ac.il
Enhancing Precursor and Cofactor Supply:
The availability of precursors and cofactors is often a rate-limiting step. The transamination step of the Ehrlich pathway requires α-ketoglutarate. Strategies to increase the cytosolic pool of α-ketoglutarate, for instance, by overexpressing L-glutamate oxidase from Streptomyces, have been shown to boost 2-PE production. acs.orgnih.gov Similarly, engineering a non-native α-ketoglutarate shuttle to improve its transport from the mitochondria to the cytosol has proven effective in Y. lipolytica. technion.ac.il The reduction step requires the cofactor NADH, and co-expression of genes that regenerate NADH has also been explored to improve 2-PE synthesis. rmiq.org
Engineering for Ester Production:
The final step in producing this compound is the esterification of 2-PE with 2-ethylbutyric acid. This can be achieved through biocatalysis using lipases or esterases. Whole-cell biocatalysts, where the ester-forming enzyme is expressed in a microbial host like E. coli or yeast, offer an attractive option. cip.com.cn These systems can be used for transesterification or esterification reactions in organic media or solvent-free systems. cip.com.cnpsu.edu For example, E. coli cells expressing a heterologous lipase have been used for the efficient synthesis of short-chain flavor esters. cip.com.cn Genetic engineering can be used to improve the expression and stability of these enzymes, as well as the tolerance of the host cell to the substrates and products.
Table 2: Examples of Genetic Engineering Strategies for Enhanced 2-PE Production
| Strategy | Organism | Target Genes/Pathways | Outcome | Reference(s) |
|---|---|---|---|---|
| Overexpression of Pathway Genes | Saccharomyces cerevisiae | Overexpression of ARO9, ARO10, and transcription factor ARO80. | Increased 2-PE titer. | rmiq.orgstu.edu.vn |
| Deletion of Competing Pathways | Saccharomyces cerevisiae | Deletion of ALD3 (aldehyde dehydrogenase). | Reduced phenylacetate byproduct, increased 2-PE. | stu.edu.vn |
| Refactoring Ehrlich Pathway | Yarrowia lipolytica | Stepwise optimization of permease, aminotransferase, decarboxylase, and reductase modules. | 4.16-fold increase in 2-PE production in shake flasks. | technion.ac.il |
| Cofactor Engineering | Saccharomyces cerevisiae | Overexpression of L-glutamate oxidase to increase α-ketoglutarate supply. | Increased 2-PE production. | acs.orgnih.gov |
| Fusion Protein Construction | Saccharomyces cerevisiae | Fusion of TyrB (E. coli), KdcA (L. lactis), and ADH2 (S. cerevisiae). | Achieved 3.14 g/L 2-PE. | uft-plovdiv.bg |
Bioreactor Design and Process Scale-up in Biotechnological Production
The successful transition of microbial ester production from the laboratory to an industrial scale is highly dependent on bioreactor design and process optimization. A major challenge in the production of 2-PE and related esters is product toxicity, which can inhibit cell growth and productivity at concentrations as low as 2-4 g/L. uft-plovdiv.bg Therefore, advanced bioreactor configurations and fermentation strategies are crucial.
Fermentation Strategies:
Fed-batch Culture: This is a widely used strategy to control substrate and precursor concentrations, thereby avoiding substrate inhibition and extending the production phase. nih.gov For 2-PE production, L-phenylalanine and the carbon source are fed systematically throughout the fermentation, which can lead to significantly higher titers compared to simple batch processes. epfl.chnih.gov
Continuous Culture: Continuous fermentation, where fresh medium is continuously added and fermented broth is removed, allows for steady-state operation and can lead to high volumetric productivity. nih.gov Chemostat or retentostat systems, sometimes with partial cell recycling, can be used to control the microbial growth rate, which has been shown to affect the production of aroma compounds. nih.govresearchgate.net
In Situ Product Removal (ISPR):
To overcome product toxicity, ISPR techniques are often integrated into the bioreactor system. These methods continuously remove the inhibitory product from the fermentation broth, allowing the microorganisms to maintain high productivity. uft-plovdiv.bg
Solvent Extraction: A second, biocompatible organic phase is added to the bioreactor to extract the hydrophobic ester product. Solvents like oleic acid and polypropylene (B1209903) glycol have been used successfully in two-phase fed-batch cultures to increase 2-PE production. mdpi.com To prevent phase toxicity and emulsion formation, the organic solvent can be immobilized within a polymeric matrix. epfl.ch
Adsorption: Solid adsorbents, such as hydrophobic resins or activated carbon, can be added directly to the bioreactor or used in an external loop to capture the product. mdpi.comnih.gov This method has been shown to dramatically increase the total yield of 2-PE. mdpi.com
Membrane-Based Separation: Techniques like pervaporation and membrane-based solvent extraction (MBSE) use a membrane to selectively separate the volatile product from the fermentation broth. researchgate.net This avoids direct contact between the cells and the extractant phase, offering a gentle and efficient removal method. researchgate.netresearchgate.net
Immobilized Cell Bioreactors:
Immobilizing yeast cells on a solid support, such as porous glass beads or ceramic carriers, offers several advantages for continuous fermentation. stu.edu.vnnih.gov Immobilized cell reactors can achieve high cell densities, leading to increased volumetric productivity and process stability. researchgate.netnih.gov These systems can be configured as packed-bed or fluidized-bed reactors and have been shown to enhance the production of esters and other flavor compounds. nih.gov
Table 3: Comparison of Bioreactor Strategies for 2-Phenylethanol Production
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Fed-Batch Culture | Substrates and precursors are fed intermittently or continuously to the bioreactor. nih.gov | Avoids substrate inhibition, allows high cell density, higher final product concentration. nih.gov | Requires precise control of feeding rates to avoid byproduct formation (e.g., ethanol). epfl.ch |
| Continuous Culture | Continuous feed of medium and removal of product, maintaining a steady state. nih.gov | High volumetric productivity, consistent product quality. nih.govresearchgate.net | Risk of contamination, strain instability over long periods. |
| ISPR (Solvent Extraction) | A second liquid phase (organic solvent) is used to extract the product from the aqueous phase. mdpi.com | Overcomes product toxicity, can significantly increase total yield. mdpi.com | Solvent toxicity, emulsion formation, downstream processing complexity. epfl.ch |
| ISPR (Adsorption) | A solid adsorbent captures the product from the broth. mdpi.com | High product recovery, can be regenerated and reused. mdpi.com | Adsorbent fouling by cells, potential for non-specific binding. |
| Immobilized Cell Reactor | Cells are entrapped or attached to a solid support. stu.edu.vnnih.gov | High cell density, high productivity, enhanced process stability, easier product separation. researchgate.netnih.gov | Mass transfer limitations, potential for cell viability issues within the support. stu.edu.vn |
Advanced Analytical Characterization of 2 Phenylethyl 2 Ethylbutyrate
Spectroscopic Techniques for Structural and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 2-Phenylethyl 2-ethylbutyrate. These techniques provide detailed information about the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region. The methylene (B1212753) protons of the phenylethyl group and the protons of the ethylbutyrate moiety exhibit distinct chemical shifts and coupling patterns, allowing for their precise assignment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. compoundchem.comlibretexts.org The carbonyl carbon of the ester group characteristically appears at a downfield chemical shift. libretexts.org The carbons of the aromatic ring, as well as the aliphatic carbons of the phenylethyl and ethylbutyrate groups, are also resolved, confirming the carbon skeleton of the compound. compoundchem.comlibretexts.orgoregonstate.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are typical predicted ranges and can vary based on solvent and experimental conditions. compoundchem.comlibretexts.orgwisc.edu
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 185 |
| Aromatic (C-Ar) | 125 - 150 |
| Methylene (-CH₂-O) | 60 - 80 |
| Methylene (-CH₂-Ar) | 30 - 50 |
| Aliphatic (-CH-) | 25 - 35 |
| Aliphatic (-CH₂) | 16 - 25 |
| Aliphatic (-CH₃) | 10 - 15 |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. nist.gov In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation pattern is characterized by the cleavage of the ester bond and other susceptible bonds, leading to the formation of specific fragment ions. libretexts.orglibretexts.orgchemguide.co.uk Common fragments include the tropylium (B1234903) ion and ions resulting from the loss of the ethylbutyrate group. nih.govnih.govmdpi.com
Interactive Data Table: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 206 | [M]⁺ (Molecular Ion) |
| 104 | [C₈H₈]⁺ |
| 57 | [C₄H₉]⁺ |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands. nist.gov A strong absorption band is typically observed for the C=O stretching vibration of the ester group. vscht.czlibretexts.org The C-O stretching vibrations also give rise to distinct bands. libretexts.org Additionally, the aromatic C-H and aliphatic C-H stretching and bending vibrations are visible in the spectrum, confirming the presence of both the phenyl and ethylbutyrate moieties. vscht.cz
Interactive Data Table: Characteristic IR Absorption Bands for this compound vscht.czlibretexts.orgresearchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1735 |
| C-O Stretch | ~1200-1000 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2850 |
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.
Gas Chromatography (GC) for Purity and Composition Analysis
Gas chromatography (GC) is a widely used method for assessing the purity and determining the composition of this compound. mdpi.com In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its volatility and interaction with the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification. The purity of a sample can be determined by the relative area of its peak in the chromatogram. The Kovats retention index, a standardized measure of retention, is often used for more reliable identification across different GC systems. nist.govpherobase.com
Hyphenated GC Techniques (e.g., GC-MS, GC×GC-O-MS) for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as natural extracts or flavor and fragrance formulations, hyphenated GC techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of MS. e3s-conferences.org As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound even in the presence of co-eluting compounds. e3s-conferences.org
Comprehensive Two-Dimensional Gas Chromatography-Olfactometry-Mass Spectrometry (GC×GC-O-MS): For extremely complex samples, GC×GC-O-MS provides enhanced separation and identification. This technique utilizes two different GC columns to achieve a higher degree of separation. The addition of an olfactometry port allows for the sensory detection of odor-active compounds, which can be particularly useful in flavor and fragrance analysis, while the MS provides structural confirmation.
Method Validation and Performance Metrics in Quantitative Assays
The validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of quantitative assays for this compound. This process involves a series of experiments to demonstrate that the analytical procedure is suitable for its intended purpose. The performance of the method is evaluated against a set of predefined acceptance criteria, which are often established based on international guidelines such as those from the International Council for Harmonisation (ICH) or other relevant regulatory bodies. The primary analytical technique for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Method validation encompasses several key performance metrics that collectively ensure the quality of the analytical data. These metrics include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the quantitative assay of this compound, linearity is typically assessed by analyzing a series of calibration standards at different concentrations. The response (e.g., peak area from GC-FID or GC-MS) is plotted against the corresponding concentration, and a linear regression analysis is performed. The coefficient of determination (R²) is a key indicator of linearity, with a value greater than 0.99 generally considered acceptable.
Table 1: Linearity Data for this compound Assay
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,800 |
| 100.0 | 1,525,000 |
| Linear Regression | |
| Slope | 15,245 |
| Intercept | 120 |
| Coefficient of Determination (R²) | 0.9998 |
Accuracy
Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated. Accuracy is typically assessed at multiple concentration levels across the linear range of the assay.
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5.0 | 4.92 | 98.4 |
| 50.0 | 50.85 | 101.7 |
| 100.0 | 99.10 | 99.1 |
| Average Recovery (%) | 99.7 |
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
Table 3: Precision Data for this compound Assay
| Concentration (µg/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 5.0 | 1.8 | 2.5 |
| 50.0 | 1.2 | 1.9 |
| 100.0 | 0.9 | 1.5 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
Table 4: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of a GC-MS method, specificity is often demonstrated by the unique mass spectrum of this compound, which allows for its unambiguous identification even in complex mixtures. The chromatographic separation should also demonstrate baseline resolution of the analyte peak from other components.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, these variations might include changes in oven temperature ramp rate, carrier gas flow rate, or injection volume. The method is considered robust if the results remain within the acceptance criteria despite these minor changes.
Table 5: Robustness Study for this compound Assay
| Parameter Varied | Variation | Result (% Recovery) | RSD (%) |
| Oven Temperature Ramp | ± 2°C/min | 99.2 | 1.4 |
| Carrier Gas Flow Rate | ± 0.1 mL/min | 100.5 | 1.1 |
| Injection Volume | ± 0.1 µL | 98.9 | 1.6 |
The successful validation of these performance metrics ensures that the quantitative assay for this compound is reliable and fit for its intended purpose, providing confidence in the analytical results generated.
Computational and Theoretical Chemistry Studies of 2 Phenylethyl 2 Ethylbutyrate
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. researchgate.net Such studies on 2-phenylethyl 2-ethylbutyrate would elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These electronic properties are fundamental to understanding the molecule's reactivity.
The energy gap between the HOMO and LUMO, for instance, is a critical indicator of chemical reactivity and kinetic stability. ijnc.ir A smaller energy gap suggests that the molecule is more likely to be reactive. Computational studies can map the electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. mdpi.com For example, the carbonyl oxygen in the ester group is an electron-rich site, prone to interaction with electrophiles, while the carbonyl carbon is an electron-poor site, susceptible to nucleophilic attack, a key step in esterification reactions. mdpi.com
Table 1: Illustrative Quantum Chemical Properties of this compound Note: These values are illustrative and represent typical data obtained from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1.9 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Modeling of Conformational Landscapes and Dynamics
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular modeling techniques are essential for exploring these different conformations and their relative energies.
Conformational analysis of flexible esters is often initiated with molecular mechanics (MM) methods to perform a broad search of the potential energy surface. acs.orgnih.gov This initial search identifies a set of low-energy conformers. These geometries are then typically subjected to more accurate quantum chemical calculations, such as DFT, for geometry optimization and energy refinement. acs.org
The flexibility of this compound arises from large amplitude motions, which are low-energy conformational changes, such as the rotation of the ethyl group or the phenylethyl group. researchgate.net These motions are considered "soft degrees of freedom" and are crucial for the molecule's dynamic behavior.
Computational techniques like Langevin dynamics simulations can be used to study these motions over time, providing insights into the rates of conformational exchange. nih.gov For flexible esters, these exchange rates are often very high, on the order of 10¹⁰–10¹¹ s⁻¹, meaning the molecule rapidly samples many different conformations at room temperature. nih.gov Understanding these dynamics is important as the molecular shape influences physical properties and interactions with biological receptors, which is relevant for its application as a flavor and fragrance compound. nih.gov A study on ethyl 2-ethyl butyrate (B1204436), a structurally related ester, highlighted the rotation about the C-C bond near the carbonyl group as a significant large amplitude motion. researchgate.net
Thermodynamic and Kinetic Modeling of Synthetic Processes
Computational models are invaluable for understanding and optimizing the synthesis of this compound, which is typically produced through the esterification of 2-phenylethanol (B73330) and 2-ethylbutyric acid. mdpi.com
While specific Vapor-Liquid Equilibrium (VLE) data for the this compound system may not be widely published, VLE studies are critical for the design of purification processes like distillation. youtube.comyoutube.com Distillation is commonly used to remove water produced during esterification to drive the reaction towards the product side, and to separate the final ester from unreacted starting materials and byproducts. mdpi.com
Thermodynamic models such as UNIQUAC or UNIFAC are often used to predict the VLE behavior of such chemical systems. jchr.orgjchr.org These models use group contribution methods or interaction parameters to calculate activity coefficients, which describe the deviation from ideal behavior in the liquid phase. jchr.orgjchr.org This information is used to construct temperature-composition or pressure-composition diagrams, which are essential for designing efficient separation columns. youtube.com
Table 2: Thermodynamic Models for VLE Prediction in Ester Systems
| Model | Basis | Applicability |
|---|---|---|
| UNIQUAC (Universal Quasi-Chemical) | Based on the quasi-chemical theory of Guggenheim, considers molecular size and shape differences. jchr.orgjchr.org | Widely applicable to non-ideal, non-electrolyte mixtures. |
| UNIFAC (UNIQUAC Functional-group Activity Coefficients) | Group contribution method; estimates activity coefficients based on the functional groups present in the molecules. jchr.orgjchr.org | Predictive capability when experimental data is unavailable. |
| Wilson | Based on the concept of local composition. jchr.orgjchr.org | Good for homogeneous mixtures, but cannot predict liquid-liquid immiscibility. |
| NRTL (Non-Random Two-Liquid) | Also based on the local composition concept. jchr.orgjchr.org | Can handle partially miscible and immiscible systems. |
Computational models can be developed to predict the reaction rate and optimize the yield of the esterification process. Kinetic modeling involves fitting experimental data to various reaction models to determine rate constants and activation energies. nih.gov For acid-catalyzed esterification, pseudo-homogeneous models are often employed. nih.gov
More sophisticated models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model can be used for heterogeneous catalysis, accounting for the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. nih.gov These models help in understanding the reaction mechanism and identifying the rate-limiting step. nih.gov
By simulating the reaction under different conditions (e.g., temperature, catalyst loading, reactant molar ratio), these models can predict the optimal conditions to maximize the conversion and yield of this compound, thereby improving process efficiency and reducing costs. nih.govnih.gov For instance, studies on similar esterification reactions have shown that increasing temperature generally increases the reaction rate, while the removal of water byproduct enhances the final conversion by shifting the equilibrium. mdpi.comjchr.org
Table 3: Common Kinetic Models for Esterification Reactions
| Kinetic Model | Description | Reference |
|---|---|---|
| Pseudo-Homogeneous (PH) | Treats the reaction mixture as a single phase, simplifying the kinetics. Often based on concentration or activity. | nih.gov |
| Eley-Rideal (ER) | Describes a surface reaction where one reactant molecule adsorbs onto the catalyst surface and then reacts with a non-adsorbed reactant molecule from the bulk fluid. | nih.gov |
| Langmuir-Hinshelwood-Hougen-Watson (LHHW) | Assumes that all reacting species are adsorbed on the catalyst surface, and the reaction occurs between adsorbed molecules. | nih.gov |
Advanced Research Topics and Broader Impact in Chemical Science
Structure-Odor Relationships and Chemoreception Research
The scent of an ester is intricately linked to its molecular structure, a concept central to structure-odor relationship (SOR) studies. For phenylethyl esters, the 2-phenylethanol (B73330) moiety typically imparts a characteristic floral, rose-like, and honeyed aroma. mdpi.comscentree.coresearchgate.net The acyl portion of the ester modifies this primary scent. In 2-phenylethyl 2-ethylbutyrate, the branched 2-ethylbutyrate group contributes to a complex fruity character.
Minor changes in the molecular structure of the acid or alcohol components can lead to significant shifts in the perceived fragrance. chemrxiv.orgunb.ca By comparing this compound with its close structural analogs, researchers can probe how factors like chain length, branching, and steric hindrance influence the interaction between the odorant molecule and olfactory receptors. perfumerflavorist.com For instance, the subtle difference between a 2-methylbutyrate (B1264701) and a 2-ethylbutyrate group can alter the intensity and character of the fruity notes, providing valuable data for predictive odor models. nih.gov
| Compound Name | Structure of Acyl Group | Reported Odor Profile |
|---|---|---|
| 2-Phenylethyl acetate (B1210297) | -COCH₃ | Rose, honey, floral. researchgate.netnist.gov |
| Phenethyl butyrate (B1204436) | -CO(CH₂)₂CH₃ | Warm, floral, fruity. nih.gov |
| Phenylethyl isobutyrate (2-methylpropanoate) | -COCH(CH₃)₂ | Sweet, fruity-rose, honey, floral, winey. thegoodscentscompany.comperfumersworld.com |
| Phenylethyl 2-methylbutyrate | -COCH(CH₃)CH₂CH₃ | Sweet, floral, fruity with a warm, oily-herbaceous undertone. nih.gov |
| This compound | -COCH(CH₂CH₃)₂ | Floral, fruity (by inference). |
Beyond olfaction, chemoreception research investigates how chemical compounds interact with other sensory systems. ebsco.com This field explores the broader physiological responses to chemical stimuli. Esters can be utilized as tools in these studies to understand the mechanisms of sensory detection. While specific chemoreception studies on this compound are not prominent, research on simpler esters provides a framework. This foundational work opens avenues for investigating how the increased molecular complexity of esters like this compound might modulate interactions with non-olfactory receptors, contributing to a more comprehensive understanding of chemical sensing.
Role as a Model Compound in Esterification and Biocatalysis Research
Esters are broadly used in the food, fragrance, and pharmaceutical sectors. begellhouse.combegellhouse.com Consequently, the reactions that form them, particularly esterification and transesterification, are subjects of intensive study. While direct research featuring this compound as a model is limited, its close analog, 2-phenylethyl acetate, is frequently employed as a model substrate to optimize these reactions. mdpi.combohrium.comresearchgate.net The principles and methodologies developed using this analog are directly applicable to the synthesis of this compound and other similar esters.
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful alternative to traditional chemical synthesis. begellhouse.com Lipases are a class of enzymes widely used for ester synthesis due to their broad substrate specificity and stability. nih.govuergs.edu.br Research using 2-phenylethyl acetate as a model compound has demonstrated high-yield synthesis through lipase-catalyzed reactions. mdpi.comresearchgate.net Studies have systematically optimized various parameters such as temperature, substrate concentration, and flow rate in continuous reactor systems to achieve near-quantitative conversion. mdpi.comresearchgate.net
Immobilizing enzymes on solid supports is a key strategy to enhance their stability and enable their reuse, making industrial processes more economical. uergs.edu.brnih.gov Research has shown that immobilized lipases and acyltransferases can be used for numerous reaction cycles with minimal loss of activity. nih.govnih.govrsc.org These studies, often conducted with model esters, are crucial for designing efficient, large-scale biocatalytic processes for the production of a wide range of flavor and fragrance esters, including this compound.
| Enzyme/System | Key Research Focus | Significant Finding | Reference |
|---|---|---|---|
| Immobilized Lipase (B570770) (Novozym® 435) | Continuous synthesis in a packed-bed reactor | Achieved >99% molar conversion by optimizing flow rate, temperature, and substrate concentration. The system was stable for over 72 hours. | mdpi.comresearchgate.net |
| Immobilized Acyltransferase (from M. smegmatis) | Synthesis in an aqueous (water-based) system | Immobilization increased the enzyme's selectivity for synthesis over hydrolysis by 6.33-fold. Achieved >99% conversion in 30 minutes. | nih.govrsc.org |
Sustainable Chemistry and Green Synthesis Paradigms for Ester Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of esters like this compound is an area where these principles have been successfully applied, moving away from traditional methods that often require harsh acid catalysts and produce significant waste. mdpi.comunb.canvcc.edu
Biocatalytic routes are at the forefront of green ester synthesis. nih.gov Enzymatic reactions occur under mild conditions (lower temperature and pressure), reducing energy consumption. nih.gov They are highly specific, which minimizes the formation of byproducts and simplifies purification processes. begellhouse.com
A significant advancement in green synthesis is the development of solvent-free reaction systems. nih.gov In these processes, one of the reactants (often the alcohol) can also serve as the solvent, leading to higher reactant concentrations, increased productivity, and the elimination of volatile organic compounds (VOCs). mdpi.com Studies on model esters have demonstrated the high efficiency of solvent-free synthesis using immobilized lipases. mdpi.comnih.gov
Another innovative green approach is the use of water as a solvent for enzymatic ester synthesis. nih.govrsc.org While challenging due to the competing hydrolysis reaction, researchers have developed methods, such as enzyme immobilization within specific gel networks, that favor the synthesis reaction even in an aqueous environment. nih.govrsc.org This represents a significant step towards creating truly sustainable and environmentally benign manufacturing processes for valuable esters.
Exploration in Novel Chemical Applications and Derivatives
Research into this compound and its constituent parts opens possibilities for novel applications and the creation of valuable derivatives. The alcohol precursor, 2-phenylethanol, is a versatile starting material in biocatalysis. bibliotekanauki.plresearchgate.net Fungal and microbial biotransformation of 2-phenylethanol can yield a range of high-value products. biotechnologia-journal.orgmdpi.com
For example, stereoselective oxidation of 2-phenylethanol using fungal biocatalysts can produce chiral building blocks like (R)- or (S)-1-phenylethane-1,2-diol. mdpi.com These chiral diols are important intermediates in the pharmaceutical and agrochemical industries. Furthermore, biohydroxylation of the aromatic ring of 2-phenylethanol can lead to the formation of tyrosol and hydroxytyrosol, compounds known for their potent antioxidant properties. bibliotekanauki.plbiotechnologia-journal.orgresearchgate.net
These biotransformation pathways highlight the potential to use the chemical scaffold of 2-phenylethanol, and by extension esters derived from it, to access a diverse array of complex molecules. The ester this compound could potentially be used as a protected form of 2-phenylethanol, which is released via enzymatic hydrolysis under specific conditions, allowing for a two-step synthesis of new derivatives. This area of research demonstrates how common fragrance and flavor compounds can serve as feedstocks for the biocatalytic production of other valuable chemicals.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural identity of 2-phenylethyl 2-ethylbutyrate in synthetic samples?
- Methodology : Gas chromatography (GC) is the primary method for purity assessment, with a content specification of ≥98.0% (GC) as per JECFA and FCC standards. Structural confirmation requires a combination of infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). For example, IR spectra should align with ester carbonyl stretching vibrations (~1740 cm⁻¹), while MS fragmentation patterns (e.g., m/z 144.21 for the molecular ion) and NMR signals (e.g., δ 4.1–4.3 ppm for the ester oxygen-linked methylene group) must match reference databases like SDBS or NIST .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodology : Solubility in ethanol and other solvents should be tested via gravimetric analysis, referencing JECFA’s specific gravity range (0.866–0.871 g/cm³ at 20°C). Stability studies require accelerated degradation experiments (e.g., exposure to heat, light, or acidic/basic conditions) followed by GC-MS to monitor decomposition products. For aqueous solubility, consult thermodynamic models like the Yalkowsky equation, though experimental validation is critical due to potential discrepancies in predicted vs. observed values .
Advanced Research Questions
Q. How can this compound be optimized as an internal standard for short-chain fatty acid (SCFA) quantification in gut microbiota studies?
- Methodology : Validate its use by comparing retention times and peak symmetry with target analytes (e.g., acetate, butyrate) using gas chromatography with flame ionization detection (GC-FID). Ensure minimal co-elution by adjusting column parameters (e.g., HP-INNOWAX for polar SCFAs). Normalize data by spiking samples with 2-ethylbutyrate at consistent concentrations and verifying linearity (R² > 0.99) across physiological ranges .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR or MS) for this compound across literature sources?
- Methodology : Cross-reference spectral libraries (e.g., Wiley Registry, SDBS) to identify inconsistencies caused by isomerism or impurities. For NMR, use deuterated solvents to eliminate solvent peaks and employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For MS, compare fragmentation patterns under standardized ionization conditions (e.g., electron impact at 70 eV) and validate against synthetic controls .
Q. How can researchers address discrepancies in solubility data between experimental observations and computational predictions?
- Methodology : Perform controlled solubility trials in target solvents (e.g., water, ethanol, hexane) at defined temperatures (20–25°C) and pH levels. Compare results with predictions from models like Hansen solubility parameters or COSMO-RS. Document experimental conditions rigorously (e.g., agitation time, equilibration duration) to identify methodological variability. For polar solvents, account for ester hydrolysis by monitoring pH and using stabilization buffers .
Methodological Considerations for Experimental Design
Q. What quality control protocols ensure reproducibility in synthesizing this compound for pharmacological studies?
- Methodology : Implement in-process controls (IPCs) such as thin-layer chromatography (TLC) to monitor reaction progress. Post-synthesis, validate purity via GC-FID and confirm the absence of heavy metals (e.g., Pb, Hg) using inductively coupled plasma mass spectrometry (ICP-MS). Store samples under inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation .
Q. How can researchers design dose-response studies to evaluate the metabolic effects of this compound in in vitro models?
- Methodology : Use cell lines (e.g., Caco-2 for intestinal absorption) with escalating doses (0.1–10 mM) to assess cytotoxicity (via MTT assay) and metabolic flux (via LC-MS/MS). Include controls for esterase activity to differentiate parent compound effects from hydrolysis products (e.g., 2-ethylbutyric acid). Normalize data to internal standards and validate with replicate experiments (n ≥ 3) .
Data Interpretation and Reporting
Q. What statistical approaches are appropriate for analyzing small-sample datasets in studies involving this compound?
- Methodology : Apply non-parametric tests (e.g., Mann-Whitney U for pairwise comparisons) to avoid normality assumptions. For multivariate data (e.g., metabolomic profiles), use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Report effect sizes and confidence intervals to contextualize significance, and address potential confounders (e.g., batch effects) via mixed-effects models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
